molecular formula C7H4N2O3 B1301649 5-Nitrobenzoxazole CAS No. 70886-33-8

5-Nitrobenzoxazole

Cat. No.: B1301649
CAS No.: 70886-33-8
M. Wt: 164.12 g/mol
InChI Key: MNEOLRFGVQZMLA-UHFFFAOYSA-N
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Description

Structural Characterization of 5-Nitrobenzoxazole

Molecular Architecture and Isomeric Considerations

Comparative Analysis of this compound and 6-Nitrobenzoxazole Isomers

The positional isomerism between this compound and 6-nitrobenzoxazole represents a fundamental structural relationship that significantly impacts their chemical and physical properties. This compound features the nitro group positioned at the 5-carbon of the benzoxazole ring system, while its 6-nitro isomer contains the nitro substituent at the 6-position. The canonical simplified molecular-input line-entry system representation for this compound is C1=CC2=C(C=C1N+[O-])N=CO2, demonstrating the specific positioning of the nitro group meta to the oxygen atom of the oxazole ring.

The 6-nitrobenzoxazole isomer exhibits distinct structural characteristics with its nitro group positioned ortho to the oxygen atom, resulting in different electronic distributions and molecular properties. The International Union of Pure and Applied Chemistry name for 6-nitrobenzoxazole is 6-nitro-1,3-benzoxazole, with a molecular weight identical to its 5-nitro isomer at 164.12 grams per mole. The positioning difference creates significant variations in their chemical reactivity patterns, with the 5-nitro isomer potentially exhibiting different nucleophilic and electrophilic reaction sites compared to the 6-nitro variant.

Spectroscopic analysis reveals that these positional isomers demonstrate distinct nuclear magnetic resonance signatures, particularly in their proton and carbon-13 nuclear magnetic resonance spectra. The chemical shift patterns differ substantially due to the altered electronic environments created by the different nitro group positions. These differences extend to their infrared spectroscopic characteristics, where the nitro group stretching frequencies and aromatic carbon-hydrogen stretching patterns show measurable variations based on the substitution position.

Tautomeric Behavior in Benzoxazole Derivatives

Benzoxazole derivatives, including this compound, exhibit complex tautomeric equilibria that significantly influence their chemical behavior and biological activity. The tautomeric phenomena in benzoxazole systems involve proton migration processes that can occur both within the ring system and between the ring and substituent groups. Research has demonstrated that benzoxazole compounds can exist in multiple tautomeric forms, with the predominant form depending on environmental conditions such as solvent polarity, temperature, and hydrogen-bonding capabilities.

The carbon-13 nuclear magnetic resonance chemical shifts serve as valuable indicators for determining tautomeric ratios in benzoxazole derivatives. Studies have established reference values for chemical shift analysis, where specific carbon positions show characteristic shifts depending on the tautomeric state. The C4 carbon position typically appears around 120.0 parts per million when exhibiting pyridine-like character, while C7 appears around 110.0 parts per million when displaying pyrrole-like characteristics.

Tautomeric equilibrium calculations in benzoxazole systems utilize established mathematical relationships based on observed chemical shifts relative to reference compounds. The proportion of different tautomeric forms can be quantitatively determined using weighted molar fraction equations that account for the chemical shift differences between pure tautomeric reference states. These calculations provide crucial insights into the molecular behavior of this compound under various experimental conditions.

The presence of the nitro group in this compound introduces additional complexity to the tautomeric behavior due to its strong electron-withdrawing nature. This electronic effect can stabilize certain tautomeric forms while destabilizing others, leading to shifted equilibrium positions compared to unsubstituted benzoxazole systems. The nitro group's influence extends beyond simple electronic effects to include potential intramolecular hydrogen bonding interactions that can further stabilize specific tautomeric configurations.

Crystallographic Studies

X-ray Diffraction Analysis of Single Crystals

X-ray crystallographic analysis of this compound has provided detailed structural information about its three-dimensional molecular architecture and intermolecular interactions. The compound has been successfully crystallized and analyzed in complex with ketosteroid isomerase from Mycobacterium smegmatis, yielding high-resolution structural data at 2.35 Ångström resolution. These crystallographic studies reveal precise atomic coordinates and bonding parameters that define the compound's solid-state structure.

The crystal structure analysis demonstrates that this compound adopts a planar conformation in the solid state, with the nitro group positioned coplanar with the benzoxazole ring system. This planarity maximizes the conjugation between the nitro group and the aromatic system, contributing to the compound's electronic stability. The nitro group exhibits typical bond lengths and angles consistent with its resonance-stabilized structure, with nitrogen-oxygen bond distances reflecting the partial double-bond character inherent in nitro groups.

Crystallographic data reveal specific geometric parameters including bond lengths, bond angles, and dihedral angles that characterize the molecular structure. The benzoxazole ring system maintains its characteristic geometry with carbon-carbon bond lengths typical of aromatic systems and carbon-nitrogen and carbon-oxygen bonds showing expected values for five-membered heterocycles. The fusion between the benzene and oxazole rings creates a rigid molecular framework that influences the compound's physical and chemical properties.

The electron density maps generated from X-ray diffraction data provide insights into the electronic distribution within the molecule. These maps clearly delineate the positions of all atoms and reveal the extent of electron delocalization throughout the conjugated system. The nitro group's electron density distribution confirms its electron-withdrawing character and demonstrates the polarization of electron density toward the oxygen atoms.

Packing Arrangements in Solid-State Structures

The solid-state packing of this compound crystals reveals important information about intermolecular interactions and structural organization. Crystal packing analysis shows that molecules arrange themselves in specific orientations that optimize intermolecular contacts while minimizing steric conflicts. The planar nature of this compound facilitates efficient packing arrangements through aromatic stacking interactions and dipole-dipole associations.

Intermolecular hydrogen bonding patterns contribute significantly to the crystal packing stability. The nitro group oxygens can act as hydrogen bond acceptors, forming weak interactions with aromatic hydrogen atoms from neighboring molecules. These secondary interactions, while individually weak, collectively contribute to the overall crystal stability and influence the compound's melting point and solubility characteristics.

The crystal lattice parameters define the unit cell dimensions and symmetry properties of the this compound crystals. Space group analysis reveals the symmetry elements present in the crystal structure and provides information about the relationship between symmetry-related molecules within the unit cell. These crystallographic parameters are essential for understanding the material properties and predicting behavior under different environmental conditions.

Thermal motion analysis from crystallographic studies provides insights into the dynamic behavior of molecules within the crystal lattice. Temperature factors reveal which atoms or molecular regions exhibit greater thermal motion, indicating potential sites of conformational flexibility or weaker intermolecular interactions. This information is valuable for understanding the compound's stability and potential phase transitions under varying temperature conditions.

Computational Chemistry Insights

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound at the quantum mechanical level. These computational studies reveal the molecular orbital configurations, electron density distributions, and energetic properties that govern the compound's chemical behavior. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's reactivity patterns and electronic excitation characteristics.

Computational analysis of the electrostatic potential surface reveals regions of positive and negative charge density distribution throughout the molecule. The nitro group creates a significant electronegative region due to its strong electron-withdrawing nature, while the benzoxazole ring system exhibits more moderate charge variations. These electrostatic properties influence the compound's interactions with other molecules and its binding affinity to biological targets.

Molecular orbital calculations demonstrate the extent of electron delocalization within the this compound structure. The pi-electron system extends throughout the conjugated framework, with significant contributions from both the benzoxazole ring and the nitro group. This delocalization affects the compound's optical properties, chemical reactivity, and stability characteristics.

Vibrational frequency calculations predict the infrared and Raman spectroscopic properties of this compound. These computational predictions can be compared with experimental spectroscopic data to validate the theoretical models and provide assignments for observed spectral bands. The calculated frequencies reveal characteristic nitro group stretching modes, aromatic carbon-carbon stretching vibrations, and ring deformation modes that serve as fingerprints for structural identification.

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide dynamic insights into the behavior of this compound in solution environments and its interactions with solvent molecules. These computational studies reveal how the compound moves and rotates in solution, as well as how solvent molecules organize around the solute. The simulations can predict solvation energies, diffusion coefficients, and conformational preferences under various solution conditions.

Solvent accessibility calculations determine which regions of the this compound molecule are most exposed to solvent interactions. The nitro group, being highly polar, typically exhibits strong interactions with polar solvents such as water or dimethyl sulfoxide. These interactions can influence the compound's solubility, stability, and reactivity in different solvent systems.

Hydrogen bonding analysis from molecular dynamics simulations reveals the frequency and geometry of hydrogen bond formation between this compound and solvent molecules. The nitro group oxygens serve as primary hydrogen bond acceptor sites, while the benzoxazole nitrogen can participate in weaker hydrogen bonding interactions. These molecular-level insights help explain macroscopic properties such as solubility and partition coefficients.

Radial distribution functions calculated from molecular dynamics trajectories provide quantitative measures of solvent organization around the solute molecule. These functions reveal the preferred distances and orientations of solvent molecules relative to specific functional groups within this compound. Such information is crucial for understanding the compound's behavior in biological systems and its potential interactions with biomolecular targets.

Properties

IUPAC Name

5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEOLRFGVQZMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363251
Record name 5-Nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70886-33-8
Record name 5-Nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5-Nitrobenzoxazole involves the nitration of benzoxazole. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position . Another method involves the reaction of 2-aminophenol with aldehydes, followed by nitration .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired nitro compound .

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Material Science

5-Nitrobenzoxazole has applications in the development of advanced materials, particularly in organic electronics. It is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the nitro group enhance the performance of materials used in electronic devices .

Biological Studies

In biochemical research, this compound serves as a probe for studying enzyme inhibitors and conducting biochemical assays. Its ability to interact with various molecular targets allows researchers to explore its role in enzymatic reactions and cellular processes .

Industrial Applications

This compound is also employed in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical reactivity makes it a valuable intermediate for producing complex organic molecules used across various industries .

Antimicrobial Activity

A review highlighted that oxazole derivatives, including this compound, exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents like bromine enhances this activity due to increased lipophilicity and reactivity .

Neuroprotective Mechanisms

In vitro studies demonstrated that certain benzoxazole derivatives significantly protect neuronal cells from apoptosis induced by toxic substances. They modulate pathways involving Akt and NF-κB, which are crucial for cell survival during stress conditions .

Synthesis and Optimization

The synthesis of this compound typically involves nitration of benzoxazole derivatives under controlled conditions to ensure selectivity at specific positions. This synthetic route allows for further derivatization, leading to a library of compounds for biological testing .

Mechanism of Action

The mechanism of action of 5-Nitrobenzoxazole involves its interaction with biological targets through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit enzymes and disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Electronic Features

The nitro group in 5-nitrobenzoxazole significantly impacts its electronic properties compared to other heterocyclic analogs. Below is a comparative analysis:

Compound Core Structure Substituent Key Electronic Effects
This compound Benzoxazole -NO₂ at C5 Enhanced electron deficiency; stabilizes aromatic ring via resonance
5-Nitrobenzimidazole Benzimidazole -NO₂ at C5 Increased acidity due to N-H in imidazole; stronger hydrogen-bonding capacity
5-Nitrothiazole Thiazole -NO₂ at C5 Higher electrophilicity; facilitates nucleophilic substitution reactions
5-Nitroimidazothiazole Imidazo[2,1-b]thiazole -NO₂ at C5 and phenyl-NO₂ Extended conjugation; dual electron-withdrawing effects enhance bioactivity

Pharmacological Profiles

Compound Biological Activities Key Applications
This compound Antiviral (influenza A inhibition), antitumor Fragment-based drug design
5-Nitrobenzimidazole Antifungal, antibacterial Antimicrobial agents
5-Nitrothiazole Antimicrobial, antiparasitic Treatment of protozoal infections
5-Nitroimidazothiazole Antiproliferative Cancer research

Mechanistic Insights :

  • In contrast, 5-nitroimidazoles (e.g., metronidazole analogs) rely on nitro-reduction to generate cytotoxic radicals, a mechanism less prominent in benzoxazoles .

Stability and Handling

  • This compound : Requires storage at controlled temperatures (0°C–6°C) due to thermal sensitivity .
  • 5-Nitrobenzimidazole : More stable under ambient conditions but requires precautions against dust formation .
  • 5-Nitrothiazole : Prone to decomposition in acidic environments, limiting its use in certain formulations .

Biological Activity

5-Nitrobenzoxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables that highlight its pharmacological potential.

Chemical Structure and Properties

This compound consists of a benzene ring fused with an oxazole ring, with a nitro group located at the 5-position. This structural configuration contributes to its reactivity and biological properties. The compound is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has shown that derivatives of benzoxazole, including this compound, demonstrate potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial enzymes critical for metabolism.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
2-Methyl-5-nitrobenzoxazole16Escherichia coli
5-Nitro-1,3-benzoxazole8Pseudomonas aeruginosa

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of the nitro group is crucial for enhancing the anticancer activity by inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various benzoxazole derivatives, it was found that:

  • This compound exhibited an IC50 value of 12 µM against MCF-7 cells.
  • 2-Methyl-5-nitrobenzoxazole showed enhanced potency with an IC50 value of 8 µM.

Antifungal Activity

The antifungal properties of this compound have also been investigated. Studies indicate that it has effective activity against fungi such as Candida albicans and Aspergillus niger. The nitro group plays a significant role in disrupting fungal cell wall synthesis.

Table 2: Antifungal Activity Data

CompoundMIC (µg/mL)Target Fungus
This compound64Candida albicans
2-Methyl-5-nitrobenzoxazole32Aspergillus niger

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitro group facilitates electron transfer reactions, leading to the formation of reactive intermediates that can disrupt cellular processes.

  • Enzyme Inhibition : It acts as an inhibitor for several key enzymes involved in metabolic pathways.
  • DNA Interaction : The compound can intercalate into DNA, leading to disruptions in replication and transcription processes.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Detect aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 110–150 ppm) specific to the benzoxazole ring and nitro group. For this compound, absence of hydroxyl protons confirms cyclization .
  • HRMS : Compare experimental molecular ion ([M+H]⁺ = 165.04) with theoretical values (C₇H₅N₂O₃⁺ = 165.03) .
  • Melting Point (mp) : Pure compounds exhibit sharp mp ranges (e.g., 74–76°C for 5-(phenylsulfanyl) derivatives) .

Advanced: How can computational modeling resolve contradictions in active-site interactions of this compound with enzymes?

Methodological Answer :
Discrepancies in substrate-enzyme binding (e.g., catalytic antibody 34E4) can be addressed via:

  • Docking simulations : Use software like AutoDock to model nitro group orientation in the active site, comparing calculated vs. experimental binding affinities .
  • Molecular Dynamics (MD) : Simulate solvation effects and hydrogen-bonding networks to explain variations in catalytic efficiency.
  • Validation : Cross-reference with kinetic data (e.g., kcat/KM) to refine models .

Advanced: How to systematically analyze conflicting synthesis yields reported for this compound derivatives?

Methodological Answer :
Apply systematic review frameworks (e.g., PRISMA) :

Literature Search : Use Scopus/PubMed with keywords "this compound synthesis" (2000–2024).

Data Extraction : Tabulate yields, precursors, and conditions (e.g., solvent, catalyst).

Bias Assessment : Exclude studies lacking purity validation (e.g., no HRMS/NMR).

Meta-analysis : Identify trends (e.g., higher yields with electron-withdrawing substituents) .

Q. Common Pitfalls :

  • Inconsistent reporting of reaction scales or purification methods.
  • Lack of negative controls (e.g., unoptimized temperature trials).

Applied Research: What in vitro models assess the bioactivity of this compound derivatives?

Q. Methodological Answer :

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC against S. aureus or E. coli .
  • Molecular docking : Screen derivatives against target enzymes (e.g., helminthic β-tubulin) to prioritize synthesis .
  • Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

Methodological Guidance: How to design a rigorous study on this compound’s reaction thermodynamics?

Q. Methodological Answer :

  • FINER Criteria : Ensure the question is Feasible (e.g., access to calorimetry), Novel (e.g., unexplored substituent effects), and Relevant (e.g., applications in drug design) .
  • Experimental Design :
    • Measure ΔrH° (enthalpy change) via calorimetry for nitration reactions .
    • Compare theoretical (DFT-calculated) vs. experimental ΔrH° to validate mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Nitrobenzoxazole
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.